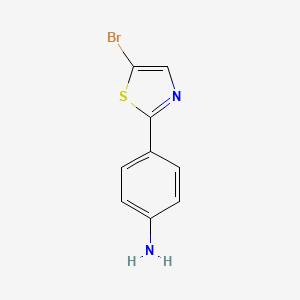

4-(5-Bromothiazol-2-YL)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2S |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

4-(5-bromo-1,3-thiazol-2-yl)aniline |

InChI |

InChI=1S/C9H7BrN2S/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H,11H2 |

InChI Key |

GGRNYTQWGPXQGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromothiazol 2 Yl Aniline and Its Derivatives

Historical Perspective on Bromothiazole Synthesis

The synthesis of brominated thiazoles has been a subject of study for many years, primarily due to the utility of the thiazole (B1198619) ring as a key structural motif in numerous biologically active compounds. wikipedia.orgmdpi.com Historically, the introduction of a bromine atom onto the thiazole ring often involved electrophilic aromatic substitution reactions. The Hantzsch thiazole synthesis, a long-established method, provides a foundational route to the thiazole ring itself by condensing α-halocarbonyl compounds with thioamides. mdpi.comacs.org Subsequent bromination could then be carried out, although regioselectivity was often a challenge.

Early methods for the synthesis of specific bromothiazole isomers, such as 5-bromothiazole (B1268178), sometimes involved multi-step sequences. For instance, 2,5-dibromothiazole (B130459) could be treated with sodium ethoxide followed by hydrogenation to yield 5-bromothiazole. chemicalbook.com Another historical approach involved the diazotization of an amino group on the thiazole ring, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Contemporary Approaches for Direct Synthesis of 4-(5-Bromothiazol-2-YL)aniline

Modern synthetic chemistry has focused on developing more direct and efficient routes to this compound. This often involves the construction of the substituted thiazole ring with the desired functionalities already in place or introduced in a highly controlled manner.

One common strategy involves the condensation of a substituted thiourea (B124793) with an α-haloketone. For example, the reaction of a thiourea derivative with an appropriately substituted α-bromoacetophenone can lead to the formation of the 2-aminothiazole (B372263) core. smolecule.com The aniline (B41778) moiety can be incorporated either in the thiourea starting material or attached to the thiazole ring post-cyclization.

Another contemporary approach is the use of palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction between a brominated aniline derivative and a thiazole boronic acid or ester can be employed to form the C-C bond between the two rings. rsc.org Conversely, a coupling reaction between a boronic acid-substituted aniline and a brominated thiazole can also be utilized. nih.gov

Optimized Reaction Conditions and Yield Enhancements

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In cross-coupling reactions, the choice of catalyst, ligand, base, and solvent system significantly impacts the reaction's efficiency. For Suzuki-Miyaura couplings, catalysts like palladium acetate (B1210297) (Pd(OAc)2) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) are often used. sigmaaldrich.comrsc.org The selection of an appropriate base, such as potassium carbonate or cesium carbonate, and a suitable solvent, often a mixture of an organic solvent and water, is also critical for efficient transmetalation and reductive elimination steps. rsc.orglibretexts.org

In condensation reactions, controlling the temperature and reaction time is key to preventing the formation of side products. Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and improved yields compared to conventional heating. tandfonline.com

Stereochemical Considerations in Synthesis

For the synthesis of this compound itself, there are no stereocenters, so stereochemical considerations are not a primary concern. However, if chiral substituents are introduced to the aniline or thiazole moieties, or if the resulting compound is used as a scaffold for further derivatization that creates stereocenters, then stereoselective synthesis becomes important. For example, the diastereoselective addition of a metalated bromothiazole to a chiral N-tert-butanesulfinyl imine has been used to create chiral thiazole-containing amino acids.

Derivatization Strategies for the Thiazole Moiety

The this compound scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The bromine atom on the thiazole ring is a particularly useful handle for a variety of transformations.

Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the 5-position of the thiazole ring is well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgrsc.org By reacting this compound with various boronic acids or their esters, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 5-position of the thiazole ring. figshare.comscholaris.camdpi.com This reaction is known for its functional group tolerance and generally mild reaction conditions. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromothiazole Derivatives

| Bromothiazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

| 2-Bromothiazole (B21250) | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 3-(Thiazol-2-yl)aniline | nih.gov |

| Ethyl 2-bromothiazole-4-carboxylate | N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol (B44631) ester | Pd catalyst | - | - | Ethyl 2-(N-Boc-1,2,5,6-tetrahydropyridin-4-yl)thiazole-4-carboxylate | chimia.ch |

| 5-Bromo-2-(methylamino)-4-(3,4,5-trimethylphenyl)thiazole | Aryl boronic acids | - | - | - | 5-Aryl-2-(methylamino)-4-(3,4,5-trimethylphenyl)thiazoles | tandfonline.com |

Further halogenation of the thiazole ring is also possible. Selective halogenation at different positions of the 2-aminothiazole ring can be achieved using copper(I) or copper(II) halides under mild conditions. nih.gov This allows for the introduction of other halogens like chlorine or iodine, which can then participate in different types of cross-coupling reactions or other transformations.

Substitution Reactions on the Thiazole Ring

Beyond cross-coupling, the bromine atom on the thiazole ring can undergo nucleophilic aromatic substitution, although this often requires activation by electron-withdrawing groups or specific reaction conditions. smolecule.com The reactivity of the thiazole ring towards substitution is influenced by the substituents present. For example, in some cases, a nitro group can replace a bromine atom at the C5 position. ias.ac.in

The amino group on the aniline moiety can also be readily derivatized through acylation, alkylation, or formation of Schiff bases, providing another avenue for creating a diverse range of compounds. smolecule.comresearchgate.netignited.in

Derivatization Strategies for the Aniline Moiety

Amidation and Acylation Reactions

The conversion of the primary amino group of this compound into an amide is a common and straightforward derivatization strategy. This transformation is typically achieved through acylation with reagents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. These reactions are fundamental in medicinal chemistry for modifying the properties of a parent compound.

Detailed research on analogous structures, such as other 4-(thiazol-yl)aniline derivatives, demonstrates the feasibility and common conditions for these transformations. For instance, the acylation of aromatic amines can be readily accomplished by reacting the amine with an acyl chloride or by using standard peptide coupling agents. smolecule.comnih.gov A facile method for creating N-aryl chloroacetamides involves reacting an aryl amine with chloroacetyl chloride in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF). sphinxsai.com This method has been successfully applied to a range of aryl amines, including 2-amino-4-phenylthiazole, yielding the corresponding amide in high purity. sphinxsai.com

Another established method involves the use of coupling reagents to facilitate the reaction between a carboxylic acid and the aniline. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), and a catalytic amount of Hydroxybenzotriazole (HOBt) has been shown to be effective for the amidation of electron-deficient amines. nih.gov

| Amine Substrate Type | Reagents | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Amine | Chloroacetyl chloride | DBU | THF | Room Temp, 3-6h | 75-95% | sphinxsai.com |

| Aniline derivative | Thiazole carboxylic acid | EDC, DMAP, HOBt (cat.) | DIPEA | Acetonitrile, 40°C, 48h | 72% | nih.gov |

| 4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)aniline | 2-chloroacetyl chloride | - | DMF | Room Temp, 2h | Not specified | seejph.com |

| 3-(4-(4-Nitrophenyl)thiazol-2-yl)aniline | Acyl chlorides | Not specified | Not specified | Standard | Not specified | smolecule.com |

Functionalization of the Amino Group

Beyond acylation, the amino group of this compound serves as a handle for numerous other functionalizations, including the formation of Schiff bases and the introduction of new alkyl or aryl substituents.

Schiff Base Formation: The condensation reaction between the primary amine and an aldehyde or ketone is a direct method to form an imine, also known as a Schiff base. advancechemjournal.com This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in a solvent like ethanol. advancechemjournal.com This transformation is well-documented for a wide range of anilines and related heterocyclic amines, indicating its applicability to this compound for generating diverse imine derivatives. smolecule.comnih.gov

N-Alkylation via Reductive Amination: Reductive amination offers a powerful method for synthesizing N-alkylated anilines. This one-pot reaction involves the initial formation of an imine between the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comarkat-usa.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated imine intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.commdpi.com This method avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

N-Arylation via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.org This reaction enables the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org While direct examples involving this compound are not prevalent, the extensive scope of the Buchwald-Hartwig reaction suggests its potential for the N-arylation of the aniline moiety, allowing for the synthesis of diarylamine derivatives. The reaction typically requires a palladium source, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis and derivatization of this compound are of significant interest. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Greener Acylation/Amidation Methods: A significant focus of green chemistry in aniline derivatization has been to replace hazardous reagents used in acylation reactions. Conventional acetylation often uses acetic anhydride (B1165640), which is corrosive and presents handling hazards. imist.ma Greener alternatives have been developed that use glacial acetic acid, a less hazardous reagent, in combination with a catalyst. imist.maijtsrd.comacs.org For example, reacting aniline with glacial acetic acid in the presence of zinc dust or magnesium sulfate (B86663) has proven to be an effective method for producing acetanilide, avoiding the need for acetic anhydride entirely. imist.maijtsrd.comacs.org Solvent-free approaches, where aniline is reacted directly with acetic anhydride without any solvent, have also been reported, significantly reducing the environmental factor (E-Factor) of the process. researchgate.net

| Method | Reagents | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Catalytic Acetylation | Aniline, Glacial Acetic Acid, Zn dust | Gentle heating | Avoids acetic anhydride | imist.maacs.org |

| Lewis Acid Catalysis | Aniline, Glacial Acetic Acid, MgSO₄·7H₂O | Reflux, 90 min | Inexpensive, benign catalyst; avoids acetic anhydride | ijtsrd.com |

| Solvent-Free Synthesis | Aniline, Acetic Anhydride | Room temperature stirring | Eliminates solvent waste; low E-Factor | researchgate.net |

| Plant Extract Catalysis | Aniline, Acetic Anhydride, Plant Ash Extract | Room temperature, 40 min | Utilizes biodegradable, eco-friendly catalyst | ttwrdcs.ac.in |

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source is a well-established green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comrsc.org This technology has been successfully applied to a wide range of heterocyclic syntheses, including multicomponent reactions to form thiazole derivatives and amidation reactions. mdpi.comnih.gov The synthesis of Schiff bases and other derivatives of thiazole-containing compounds has also been shown to be more efficient under microwave-assisted conditions. ignited.inrsc.org These findings strongly support the use of microwave heating for the derivatization of this compound, offering a faster and more energy-efficient alternative to conventional heating methods. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 5 Bromothiazol 2 Yl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the atoms.

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 4-(5-bromothiazol-2-yl)aniline would exhibit distinct signals corresponding to the protons on the thiazole (B1198619) and aniline (B41778) rings, as well as the amine protons. The aniline protons typically present as a pair of doublets in a characteristic AA'BB' system for para-substituted rings. The single proton on the thiazole ring (H-4) is expected to appear as a singlet. The amino (-NH₂) protons generally appear as a broad singlet which can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct carbon signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, Br) and the aromatic ring currents. The carbon attached to the bromine atom (C-5) and the carbon at the junction between the two rings (C-2) are of particular interest. Based on data from analogous structures, the expected chemical shifts can be predicted. acs.orgresearchgate.netresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data are predicted values based on the analysis of precursor molecules like 2-amino-5-bromothiazole and 4-substituted anilines, and related analogues. nih.govchemicalbook.comchemicalbook.com The exact chemical shifts (δ) are reported in parts per million (ppm).

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|---|---|

| H-4 (Thiazole) | Proton | ~7.3 - 7.6 (s, 1H) | - | Adjacent to S and C-Br |

| H-2'/H-6' (Aniline) | Proton | ~7.4 - 7.7 (d, 2H) | - | Ortho to -NH group |

| H-3'/H-5' (Aniline) | Proton | ~6.6 - 6.9 (d, 2H) | - | Meta to -NH group |

| -NH₂ | Proton | ~5.0 - 6.0 (br s, 2H) | - | Labile protons on Nitrogen |

| C-2 (Thiazole) | Carbon | - | ~165 - 170 | Attached to two N atoms (imine/amine) |

| C-4 (Thiazole) | Carbon | - | ~120 - 125 | CH group in heterocycle |

| C-5 (Thiazole) | Carbon | - | ~105 - 110 | Attached to Bromine |

| C-1' (Aniline) | Carbon | - | ~145 - 150 | Attached to -NH group |

| C-2'/C-6' (Aniline) | Carbon | - | ~120 - 125 | Ortho to -NH group |

| C-3'/C-5' (Aniline) | Carbon | - | ~114 - 118 | Meta to -NH group |

| C-4' (Aniline) | Carbon | - | ~130 - 135 | Attached to Thiazole ring |

Two-dimensional (2D) NMR experiments are crucial for assembling the puzzle pieces from 1D spectra into a definitive structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the adjacent aromatic protons on the aniline ring (H-2'/H-6' with H-3'/H-5'). The thiazole proton (H-4) and the NH₂ protons would appear as isolated singlets, showing no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons. rsc.org This would allow for the unambiguous assignment of each protonated carbon. For example, the signal for the thiazole proton H-4 would show a correlation to the C-4 carbon signal, and the aniline proton signals would correlate to their respective carbon signals (H-2'/H-6' to C-2'/C-6' and H-3'/H-5' to C-3'/C-5').

A correlation from the aniline protons ortho to the amine group (H-3'/H-5') to the thiazole carbon C-2, which would definitively link the aniline nitrogen to the thiazole ring.

Correlations from the thiazole proton H-4 to the thiazole carbons C-2 and C-5, confirming the substitution pattern on the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. For this compound (C₉H₇BrN₂S), the calculated exact mass would be compared to the experimentally determined value. A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, with nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. acs.orguq.edu.au

Analysis of the fragmentation pattern in the mass spectrum provides insight into the compound's structure and stability. Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation.

A plausible fragmentation pathway would include:

Loss of a bromine radical (•Br): This is a common fragmentation for bromo-aromatic compounds, leading to a significant [M-Br]⁺ ion.

Cleavage at the C-N bond: The bond between the aniline ring and the thiazole amine nitrogen could cleave, leading to fragments corresponding to the bromothiazole amine cation or the aminophenyl cation.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment, for example, by losing a molecule of hydrogen cyanide (HCN) or a thiocyanate (B1210189) radical (•SCN).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. researchgate.net

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

Aromatic C-H Stretching: A band or series of bands just above 3000 cm⁻¹ is indicative of the C-H stretching on the aromatic (aniline) and heteroaromatic (thiazole) rings.

C=N and C=C Stretching: Vibrations for the C=N bond within the thiazole ring and the C=C bonds of the aniline ring would appear in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the primary amine also appears in this region, typically around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected to be a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-Br Stretching: The absorption due to the carbon-bromine bond stretch is typically found in the fingerprint region, at lower wavenumbers (around 500-650 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | Aniline & Thiazole Rings | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |

| C=N Stretch | Thiazole Ring | 1600 - 1650 | Medium |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-Br Stretch | Bromoalkene | 500 - 650 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination of this compound and Analogues

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this architecture. While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research on closely related analogues provides significant insight into the expected structural characteristics, including crystal packing, intermolecular interactions, and conformational analysis.

Crystal Packing and Intermolecular Interactions

In many 2-aminothiazole (B372263) analogues, a common and predominant feature is the formation of centrosymmetric dimers through intermolecular N-H···N hydrogen bonds. tandfonline.com This interaction typically involves the amino group of one molecule and the thiazole nitrogen atom of a neighboring molecule, creating a stable head-to-head arrangement. tandfonline.com For instance, studies on various 2,4-disubstituted 2-aminothiazoles reveal that this N-H···N hydrogen bonding is a recurring motif that directs the primary assembly of the molecules in the crystal. tandfonline.comresearchgate.net

The presence of a bromine atom on the thiazole ring, as in this compound, introduces the potential for halogen bonding. In the crystal structure of 2,4-diacetyl-5-bromothiazole, the bromine atom is observed to participate in both intramolecular and intermolecular halogen bonds with carbonyl oxygen atoms. researchgate.net This type of interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, can be a significant structure-directing force, influencing the packing and stability of the crystal.

Furthermore, the aromatic phenyl and thiazole rings provide opportunities for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the stabilization of the crystal packing, often resulting in layered or herringbone arrangements. The interplay of these various intermolecular forces—hydrogen bonding, halogen bonding, and π-π stacking—results in a complex and well-defined three-dimensional crystalline architecture.

Table 1: Crystallographic Data for an Analogous 2-Aminothiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.42 |

| b (Å) | 12.58 |

| c (Å) | 14.23 |

| β (°) | 105.7 |

| Z | 4 |

| Key Interaction | N-H···N Hydrogen Bonding |

| Data derived from a representative analogue, 5-bromo-benzothiazole-2-carbaldehyde, which shares key structural motifs. |

Conformational Analysis of the Molecular Scaffold

In related 2-arylthiazole structures, the molecule is often not perfectly planar. The phenyl ring attached to the thiazole is typically twisted out of the plane of the thiazole ring. For example, in the crystal structure of a 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl) derivative, a significant dihedral angle of 38.7° is observed between the thiazole and benzyl (B1604629) planes. This deviation from planarity is a common feature in such bicyclic aromatic systems and is a compromise between conjugative effects, which favor planarity, and steric hindrance between adjacent atoms on the two rings.

The conformation is also stabilized by intramolecular interactions. For instance, in 2,4-diacetyl-5-bromothiazole, an intramolecular halogen bond between the bromine atom and a carbonyl oxygen helps to lock the conformation of that part of the molecule. researchgate.net Similarly, intramolecular hydrogen bonds can play a role in defining the preferred conformation in the solid state. The final observed conformation in the crystal is the one that allows for the most efficient packing and maximizes favorable intermolecular interactions.

Table 2: Key Conformational Features in Thiazole Analogues

| Feature | Observation in Analogues | Significance |

| Phenyl-Thiazole Dihedral Angle | Often non-zero, indicating a twisted conformation. | Affects molecular shape and potential for intermolecular interactions. |

| Intramolecular Bonds | Presence of intramolecular hydrogen or halogen bonds. researchgate.net | Can restrict conformational freedom and stabilize a particular rotamer. |

| Planarity of Thiazole Ring | The thiazole ring itself is generally planar. | Provides a rigid core for the molecular scaffold. |

Chemical Reactivity and Transformation of 4 5 Bromothiazol 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The amino group on the aniline ring is a strong activating group that directs incoming electrophiles to the ortho and para positions due to the resonance stabilization of the resulting carbocation intermediate. byjus.com Since the para position in 4-(5-Bromothiazol-2-YL)aniline is already occupied by the bromothiazole substituent, electrophilic aromatic substitution (EAS) is anticipated to occur at the two ortho positions relative to the amino group.

Common EAS reactions applicable to anilines include halogenation, nitration, and sulfonation. byjus.com

Halogenation: The high reactivity of the aniline ring allows for facile halogenation. For instance, the reaction of aniline with bromine water proceeds rapidly at room temperature to yield a white precipitate of 2,4,6-tribromoaniline, demonstrating the powerful activating effect of the amino group. byjus.com For this compound, controlled bromination would be expected to yield the 3,5-dibromo derivative.

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids can be complex. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. This often results in a mixture of ortho, meta, and para isomers, with a significant amount of the meta product. byjus.com

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate (B86663). Upon heating, this intermediate rearranges to produce p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.com This reaction showcases the formation of a zwitterion.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound This table is based on established principles of aniline reactivity, as specific experimental data for this compound was not detailed in the provided search results.

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 3,5-Dibromo-4-(5-bromothiazol-2-yl)aniline |

| Nitration | HNO₃, H₂SO₄ (controlled) | Mixture including 3-Nitro-4-(5-bromothiazol-2-yl)aniline |

| Sulfonation | Conc. H₂SO₄, heat | 2-Amino-5-(5-bromothiazol-2-yl)benzenesulfonic acid |

Nucleophilic Substitution Reactions on the Bromothiazole Moiety

The bromine atom at the 5-position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution, where it acts as a leaving group. smolecule.com This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring. A variety of nucleophiles can displace the bromide, allowing for the introduction of new functional groups. For example, similar brominated thiazole structures are known to react with amines to form secondary amines or with hydroxide (B78521) ions to yield phenolic derivatives. vulcanchem.com The reaction of 2-bromothiazole (B21250) with amines like morpholine (B109124) has been demonstrated in the presence of a suitable catalyst system. acs.orgwhiterose.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond on the thiazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.canih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. nih.gov The C-Br bond of this compound can react with various primary or secondary amines in the presence of a palladium catalyst and a strong base. organic-synthesis.com For instance, the amination of 2-bromothiazole with morpholine has been successfully achieved using a palladium catalyst with a bulky phosphine (B1218219) ligand like PtBu₃. acs.org This methodology allows for the synthesis of diverse N-substituted aminothiazoles.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgmdpi.com It is a powerful method for constructing sp²-sp carbon-carbon bonds. mdpi.com The reaction of this compound with various terminal alkynes would yield 5-alkynylthiazole derivatives, which are valuable intermediates in materials science and medicinal chemistry. researchgate.net

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester. A key example involves the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, where an intermediate 2-amido-5-bromothiazole undergoes a Suzuki reaction with 4-fluorophenylboronic acid to replace the bromine atom with a 4-fluorophenyl group. mdpi.com This demonstrates the utility of the C-Br bond for creating biaryl structures.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene, though specific examples for this substrate were not prominent in the search results.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Amines (e.g., morpholine) | Pd(OAc)₂, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | 5-Amino-substituted thiazole | acs.org |

| Sonogashira | Terminal Alkynes (e.g., phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Amine Base | 5-Alkynyl-substituted thiazole | organic-chemistry.orgmdpi.com |

| Suzuki | Boronic Acids (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-substituted thiazole | mdpi.com |

Cycloaddition and Condensation Reactions Involving Reactive Centers

The primary amino group of this compound is a versatile reactive center for condensation and other transformations.

Condensation Reactions: The -NH2 group can readily react with carbonyl compounds.

Schiff Base Formation: Reaction with aldehydes or ketones, such as salicylaldehyde (B1680747), yields Schiff bases (imines). ignited.inresearchgate.net These imine derivatives, like (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol, are important ligands in coordination chemistry. ignited.inresearchgate.net

Amide Formation: Acylation with acid chlorides or carboxylic acids results in the formation of stable amide linkages. mdpi.comnih.gov This is a common strategy for modifying the properties of the parent molecule.

Azo Coupling: The aniline moiety can be converted into a diazonium salt by treatment with nitrous acid at low temperatures. This diazonium salt can then act as an electrophile in an azo coupling reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. journalijar.com The synthesis of 2-amino-5-(4-acetylphenylazo)-thiazole derivatives illustrates this type of transformation. mdpi.com

Table 3: Condensation and Azo Coupling Reactions

| Reaction Type | Reagent | Functional Group Formed | Application | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aldehyde (e.g., Salicylaldehyde) | Imine (-N=CH-) | Ligand Synthesis | ignited.inresearchgate.net |

| Amide Formation | Acyl Chloride (e.g., R-COCl) | Amide (-NH-CO-R) | Synthesis of Bioactive Molecules | mdpi.comnih.gov |

Formation of Coordination Complexes with Metal Centers

This compound and its derivatives are effective ligands for a variety of metal ions due to the presence of multiple heteroatoms (two nitrogens, one sulfur) that can act as Lewis basic coordination sites.

The Schiff base derived from the condensation of this compound with salicylaldehyde, (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol, has been used to synthesize novel Ni(II) and Zn(II) complexes. ignited.inresearchgate.netazjournalbar.com In these complexes, the ligand typically coordinates to the metal center through the phenolic oxygen, the imine nitrogen, and the thiazole nitrogen, acting as a multidentate ligand. These coordination complexes are often investigated for their potential biological activities and material properties. ignited.inazjournalbar.com The synthesis can be carried out using conventional solution-based methods or more sustainable mechanochemical approaches. azjournalbar.com

Table 4: Metal Complexes Derived from this compound Ligands

| Ligand Type | Metal Ion | Synthesis Method | Resulting Complex | Reference |

|---|---|---|---|---|

| Schiff Base with Salicylaldehyde | Ni(II) | Mechanochemical/Conventional | [Ni(L)₂] type complex | ignited.inresearchgate.netazjournalbar.com |

| Schiff Base with Salicylaldehyde | Zn(II) | Conventional | [Zn(L)₂] type complex | ignited.inresearchgate.net |

| Azo Dye Derivative | Cu(II), Co(II), Ni(II) | Solution Phase | Metal-Azo Dye Complex | mdpi.com |

Pharmacological Relevance and Mechanistic Investigations of 4 5 Bromothiazol 2 Yl Aniline Derivatives in Vitro and in Silico Studies

Antimicrobial Activity Studies (In Vitro)

Thiazole-containing compounds, including derivatives of 4-(5-Bromothiazol-2-YL)aniline, have demonstrated notable antimicrobial properties. Their efficacy has been evaluated against a spectrum of both bacterial and fungal pathogens, with investigations pointing towards specific enzymatic targets.

The antibacterial action of thiazole (B1198619) derivatives is often attributed to their ability to interfere with essential microbial processes. Some Schiff base complexes synthesized from related thiazole amines are thought to interact with and disrupt the integrity of microbial cell membranes mdpi.com. In silico molecular docking studies have provided more specific insights into potential molecular targets. For certain thiazole derivatives, the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Escherichia coli has been identified as a probable target. mdpi.commdpi.com The inhibition of MurB, a key enzyme in the biosynthesis of peptidoglycan, would disrupt bacterial cell wall formation, leading to cell death mdpi.commdpi.com.

Research has demonstrated the efficacy of various derivatives against both Gram-positive and Gram-negative bacteria. For instance, a Ni(II) complex with a (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand showed significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against MRSA and E. coli mdpi.com. Other studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones also revealed potent antibacterial activity, with some compounds being more effective than standard antibiotics like ampicillin and streptomycin against certain strains mdpi.comnih.gov.

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | MRSA | 1.95 | mdpi.com |

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | E. coli | 1.95 | mdpi.com |

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | P. aeruginosa | 3.91 | mdpi.com |

| (Z)-methyl 3-((5-(3-methylbutanamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | En. cloacae | 4 | mdpi.com |

| (Z)-methyl 3-((5-(3-methylbutanamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | S. aureus | 8 | mdpi.com |

The antifungal activity of thiazole derivatives is also a subject of intensive study. The primary mechanism of action for many azole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol. mdpi.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth mdpi.com. Molecular docking studies on various thiazole derivatives have suggested that the inhibition of CYP51 is a probable mechanism for their antifungal effects mdpi.commdpi.commdpi.com.

In vitro testing has confirmed the broad-spectrum antifungal potential of these compounds against various Candida and Aspergillus species semanticscholar.org. Some newly synthesized thiazole derivatives have shown high antifungal activity, potentially by affecting the fungal cell wall or membrane structure nih.gov. Studies have reported MIC values in the range of 0.004–0.06 mg/mL for certain derivatives, indicating potent activity mdpi.com.

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| (Z)-methyl 3-((5-(2-(4-fluorophenyl)acetamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | T. viride | 0.004 | mdpi.com |

| (Z)-methyl 3-((5-(2-(4-fluorophenyl)acetamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | C. albicans | 0.008 | mdpi.com |

| (Z)-methyl 3-((5-(2-(4-fluorophenyl)acetamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | A. fumigatus | 0.03 | mdpi.com |

| Fluconazole-based analogue (Compound 8b) | C. albicans (Resistant) | 0.25 (µg/mL) | semanticscholar.org |

| Fluconazole-based analogue (Compound 8c) | A. fumigatus | 0.5 (µg/mL) | semanticscholar.org |

Anticancer Activity Profiling (In Vitro)

Derivatives based on the 4-(thiazol-2-yl)aniline scaffold have emerged as potent anticancer agents, demonstrating cytotoxicity against a wide array of human tumor cell lines nih.govresearchgate.net. Their mechanism of action is multifaceted, involving the inhibition of key signaling pathways, disruption of essential cellular processes, and the induction of programmed cell death.

A significant mechanism underlying the anticancer effect of these derivatives is the inhibition of protein kinases, which are critical regulators of cell cycle progression and proliferation. Aurora kinases, a family of serine/threonine kinases essential for mitosis, are prominent targets. researchgate.netresearchgate.net Overexpression of Aurora kinases is common in many cancers, making them attractive targets for therapeutic intervention researchgate.netresearchgate.net.

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of both Aurora A and Aurora B kinases nih.gov. The lead compound from this series, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), was found to inhibit Aurora A and B with IC50 values of 44 nM and 19 nM, respectively nih.govnih.gov. Inhibition of these kinases disrupts mitotic events, leading to cell cycle arrest and subsequent cell death nih.gov.

Table 3: Inhibition of Aurora Kinases by Thiazole Derivatives

| Compound | Target Kinase | Inhibitory Concentration | Reference |

|---|---|---|---|

| CYC116 | Aurora A | IC50 = 44 nM | nih.gov |

| Aurora B | IC50 = 19 nM | nih.gov | |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | Ki = 8.0 nM | nih.gov |

| Aurora B | Ki = 9.2 nM | nih.gov | |

| AMG-900 | Aurora A, B, C | IC50 = 5, 4, 1 nM | nih.gov |

| PHA-739358 | Aurora A, B, C | IC50 = 13, 79, 61 nM | nih.gov |

The inhibition of Aurora kinases by 4-(thiazol-yl)aniline derivatives directly leads to the disruption of mitosis nih.gov. This is evidenced by the suppression of mitotic histone H3 phosphorylation and the appearance of aberrant mitotic phenotypes in treated cancer cells nih.gov. Consequently, these compounds often cause cell cycle arrest, typically in the G2/M phase, preventing the cells from completing division and proliferating researchgate.netnih.gov. The anticancer effects of the lead compound CYC116 were shown to result from cell death following mitotic failure and increased polyploidy, a direct consequence of inhibiting Aurora A and B kinases nih.gov.

In addition to kinase inhibition, some 4-(thiazol-yl)aniline derivatives and their metal complexes exert their anticancer effects by interacting with DNA and inducing apoptosis (programmed cell death) nih.govmdpi.com. While some platinum-based drugs function by covalently binding to DNA, molecular docking simulations of certain benzothiazole aniline-conjugated metal complexes suggest an interaction with the minor groove of DNA nih.govmdpi.com.

Furthermore, these compounds are potent inducers of apoptosis. Studies on 4-thiazolidinone derivatives have shown they can trigger apoptosis through both intrinsic and extrinsic pathways nih.gov. This is demonstrated by their ability to reduce the mitochondrial membrane potential and activate a cascade of caspases, including caspases 7, 8, 9, and 10 nih.gov. The induction of apoptosis is further supported by the observed activation of key apoptotic proteins such as p53 and Bax, and an increase in the generation of reactive oxygen species (ROS) in treated cancer cells nih.govnih.gov.

Enzyme Inhibition Studies (In Vitro)

Derivatives of this compound have been the subject of various in vitro studies to determine their potential as enzyme inhibitors. These investigations are crucial for understanding the therapeutic promise of this chemical scaffold.

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. nih.govmdpi.com The inhibition of this enzyme is a critical therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes mellitus. nih.govresearchgate.net By delaying carbohydrate digestion, α-glucosidase inhibitors can help lower blood glucose levels. nih.govmdpi.com

Derivatives containing thiazole and aniline (B41778) moieties have shown promise as potent inhibitors of α-glucosidase. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the substrate from accessing it. In silico molecular docking studies on related compounds have shown interactions with key amino acid residues in the enzyme's active site, such as Asp203, Asp542, and His600. mdpi.com The inhibitory activity of these derivatives is often compared to standard drugs like acarbose. mdpi.comnih.gov

| Compound | Structure Type | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|---|

| 12a | 1,2-Benzothiazine-N-arylacetamide | 18.25 | Acarbose | 58.8 mdpi.com |

| 12d | 1,2-Benzothiazine-N-arylacetamide | 20.76 | Acarbose | 58.8 mdpi.com |

| 12g | 1,2-Benzothiazine-N-arylacetamide | 24.24 | Acarbose | 58.8 mdpi.com |

| 9'b | 1,3,4-Thiadiazole Derivative | 3660 | Acarbose | 13880 nih.gov |

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org

The inhibition mechanism typically involves the binding of the inhibitor to the zinc ion within the enzyme's active site. Sulfonamide-based inhibitors, for example, coordinate with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion and disrupting the enzyme's catalytic cycle. nih.govnih.gov Studies on 4-anilinoquinazoline-based benzenesulfonamides, which share structural similarities with the subject compound, have demonstrated potent inhibition of various human CA (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov The binding is often stabilized by hydrogen bond interactions with key residues like Thr199 in the active site. nih.gov

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Reference Kᵢ (nM) |

|---|---|---|---|---|

| 4f | hCA I | 60.9 | Acetazolamide | 250 nih.gov |

| 4a | hCA II | 2.4 | Acetazolamide | 12.1 nih.gov |

| 4e | hCA II | 4.6 | Acetazolamide | 12.1 nih.gov |

| 3a | hCA II | 8.7 | Acetazolamide | 12.1 nih.gov |

Lactate Dehydrogenase A (LDHA) Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. nih.govresearchgate.net Many cancer cells exhibit a metabolic shift towards glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". nih.govresearchgate.net This makes LDHA a promising target for cancer therapy, as its inhibition can disrupt the metabolic processes of tumor cells and impede their growth. nih.govnih.gov

Research into aniline-based compounds has led to the development of potent LDHA inhibitors. nih.gov These inhibitors are designed to target the enzyme's active site, preventing the binding of its substrates. The effectiveness of these compounds is measured by their ability to inhibit both the LDHA enzyme directly and lactate production within cancer cell lines. nih.gov

| Compound | Structure Type | LDHA IC₅₀ (nM) | Cellular Lactate Production IC₅₀ (μM) |

|---|---|---|---|

| 6b | Aniline Ether Derivative | 1.5 | >5 |

| 6h | Aniline Ether Derivative | 1.6 | >5 |

| 28 | N-phenylbenzenesulfonamide | 156 | N/A researcher.life |

| 9 | Pyrazole-based Derivative | N/A | N/A researchgate.net |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govresearchgate.net Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for cell proliferation. nih.gov Consequently, DHFR inhibitors, also known as antifolates, are widely used as anticancer and antimicrobial agents. nih.govsnv63.ru

The mechanism of DHFR inhibition involves the binding of the inhibitor to the enzyme's active site, preventing the binding of the natural substrate, dihydrofolate. researchgate.net Non-classical antifolates, often characterized by heterocyclic structures like 2,4-diamino pyrimidine motifs, serve as templates for designing novel DHFR inhibitors. researchgate.netsnv63.ru The potency of these inhibitors is determined by their concentration required to inhibit 50% of the enzyme's activity (I₅₀). For instance, the classical DHFR inhibitor methotrexate is highly potent against rat skin DHFR with an I₅₀ value in the nanomolar range. nih.gov

Protein Aggregation Modulation (In Vitro)

Beyond enzyme inhibition, derivatives of this compound are being investigated for their ability to modulate the aggregation of proteins implicated in neurodegenerative diseases.

Alpha-Synuclein Fibril Binding and Inhibition

The aggregation of the alpha-synuclein (α-syn) protein into fibrillar structures known as Lewy bodies is a pathological hallmark of Parkinson's disease and other synucleinopathies. nih.gov This aggregation process is believed to be a key driver of neuronal dysfunction and death. Therefore, inhibiting the formation of these fibrils is a major therapeutic goal. nih.gov

In vitro studies have shown that small molecules can interfere with α-synuclein aggregation. dntb.gov.ua The mechanism can involve binding to monomeric α-synuclein to stabilize its non-amyloidogenic conformation or binding to the fibrils themselves to block the recruitment of further monomers and inhibit the elongation process. nih.govnih.gov The Thioflavin T (Th-T) assay is commonly used to monitor fibril formation, where a decrease in fluorescence indicates inhibition. nih.gov Studies on certain compounds have demonstrated a potent, concentration-dependent inhibitory effect on fibril formation, with some achieving complete inhibition at higher concentrations. nih.gov Identifying the specific binding sites for these small molecules on the surface of α-synuclein fibrils is essential for the rational design of more effective diagnostic and therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features and substituent effects that govern their pharmacological profiles.

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For thiazole-based compounds, several key pharmacophoric features have been identified as crucial for their interactions with biological targets.

The thiazole ring itself is a significant pharmacophore, often involved in various biological activities. nih.govnih.gov The 2-aminothiazole (B372263) scaffold is a particularly important structural unit in medicinal chemistry. nih.gov In the design of novel inhibitors, maintaining certain interaction points is a common strategy. For instance, in the development of N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 Mpro inhibitors, researchers intentionally kept the H-bond donor moiety (amidic group) and an H-bond acceptor moiety, mimicking a known co-crystallized inhibitor. nih.govbu.edu.eg The thiazolidinone ring is another promising pharmacophore that exhibits a broad spectrum of pharmacological actions, including antimicrobial and anticancer effects. nih.gov Studies suggest that the 4-thiazolidinone moiety can interact with the active site of enzymes like MurB by mimicking the diphosphate part of the natural substrate. nih.gov

Role of Substituent Effects on Biological Activity

Halogen substitutions have been shown to be more potent than alkyl substitutions in certain contexts. nih.gov Specifically, in one series of indazole derivatives, a bromo-substituted compound showed better inhibitory activity than methyl-substituted counterparts. nih.gov The position of substitution is also critical; for example, fluoro-substitution at the ortho position of an aromatic ring was found to be most effective in a series of HIF-1 inhibitors. nih.gov

In the context of antibacterial activity, quantitative structure-activity relationship (QSAR) models have identified that para-positioned electronegative substituents are key positive predictors of potency. researchgate.net Furthermore, the presence of aromatic rings bearing electron-withdrawing groups on a 1,3-thiazolidin-4-one core has been observed to enhance antibacterial activity. nih.gov This is exemplified in a series of thiazole-based derivatives where a compound featuring a 4-methoxy (4-OMe) group and a bromine (Br) atom exhibited the highest efficacy against several cancer cell lines. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of thiazole derivatives based on various research findings.

| Substituent/Feature | Position/Context | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Halogen (e.g., Bromo) | R¹ position | More potent than alkyl (e.g., methyl) substitution. nih.gov | Indazole Derivatives |

| Fluoro | Ortho position of an aromatic ring | Better inhibitory activity than bromo- or chloro-substitutions at the same position. nih.gov | Indazole Derivatives |

| Electronegative Substituents | Para position | Positive predictor of antibacterial activity. researchgate.net | Antimicrobial Agents |

| Electron-Withdrawing Groups | On aromatic rings attached to a 4-thiazolidinone core | Improves antibacterial activity. nih.gov | 4-Thiazolidinone Derivatives |

| 4-Methoxy and Bromo | On a coumarin-based thiazole scaffold | Highest antiproliferative efficacy in the tested series. nih.gov | Coumarin-based Thiazole Derivatives |

Computational and Molecular Modeling Studies

Computational and molecular modeling techniques are powerful tools for elucidating the mechanisms of action of bioactive compounds at the molecular level. nih.gov These in silico methods, including molecular docking, molecular dynamics simulations, and QSAR, provide valuable insights that guide the design and optimization of new derivatives of this compound.

Molecular Docking for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding modes and energies. nih.govnih.gov This technique has been widely applied to understand the interactions of thiazole aniline derivatives with various biological targets.

Docking studies have emphasized the importance of both hydrophobic and hydrophilic amino acid residues for ligand stability within the target's active site. najah.edu For example, in a study of imidazolidinone derivatives targeting cyclooxygenase-2 (COX-2), compounds showed strong affinities with docking scores of -11.569 and -11.240 kcal/mol, which were superior to the reference ligand rofecoxib (-9.309 kcal/mol). najah.edu Similarly, novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives showed promising docking scores against the SARS-CoV-2 main protease, with one compound exhibiting a score of -6.94 kcal/mol and a binding mode similar to a known inhibitor. nih.gov

These studies often reveal specific interactions, such as hydrogen bonds and arene-cation interactions, that are critical for binding. For instance, docking of thiazole conjugates into the Rho6 protein identified key interactions with residues like Lys106 and Arg96. semanticscholar.org The negative binding energy values obtained from these simulations suggest that the targeted protein is a reasonable site for the compound's anticancer or antimicrobial action. nih.gov

The table below presents a selection of molecular docking results for various thiazole derivatives against different protein targets.

| Compound Series | Protein Target | Key Findings / Docking Scores |

|---|---|---|

| Imidazolidinone Derivatives | COX-2 (PDB: 5KIR) | Strong affinities with scores of -11.569 and -11.240 kcal/mol. najah.edu |

| N-(5-Nitrothiazol-2-yl)-carboxamido Derivatives | SARS-CoV-2 Mpro | Promising docking score of -6.94 kcal/mol, similar binding to a co-crystallized inhibitor. nih.gov |

| Dihydrothiazole Derivatives | Penicillin Binding Protein 4 (PBP4) of E. coli | Weak binding energy of -5.2 kcal/mol, forming one hydrogen bond with ASN 308. nih.gov |

| Thiazole Conjugates | Rho6 Protein | Good docking scores; interactions included arene-cation contacts with Lys106 and Arg96. semanticscholar.org |

| Benzothiazole Aniline (BTA) Conjugates | DNA (PDB: 1BNA) | Binding energies of -5.894 to -7.239 kcal/mol, indicating DNA as a reasonable target. nih.gov |

| 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK2 and CDK7 | Computed binding free energies were consistent with experimental binding affinities. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical motions of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes. najah.edu MD simulations can confirm the stability of binding poses predicted by molecular docking and reveal how ligand-protein interactions are maintained over a period of time. najah.edursc.org

For instance, a 100-nanosecond MD simulation was performed to assess the stability of a complex between a novel imidazolidinone derivative and the COX-2 enzyme. najah.edu The simulation confirmed the stability of the complex and revealed consistent ligand-protein interactions throughout the simulation period. najah.edu Similarly, MD simulations of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complex with CDK2 and CDK7 were used to examine the binding selectivity mechanism. nih.gov In another study, MD simulations lasting 100 ns were also used to evaluate the stability of newly synthesized SARS-CoV-2 Mpro inhibitors within the enzyme's active site. nih.gov These simulations are crucial for validating the initial docking results and providing a more dynamic picture of the molecular interactions. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are used to predict the activity of new or unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural properties). wikipedia.org

The development of a QSAR model involves several steps, including the selection of chemical compounds, calculation of molecular descriptors, partitioning the data into training and test sets, and building the model using statistical methods. mdpi.com For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity (logP). nih.gov One such study identified descriptors like the Barysz matrix, hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), and van der Waals volume as being important for modeling lipophilicity. nih.gov

Different statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to construct QSAR models. nih.govnih.gov In a study on diaryl urea derivatives as B-RAF inhibitors, a non-linear model using support vector machines (LS-SVM) was found to have better predictive ability than a linear MLR model. nih.gov 3D-QSAR models, which consider the three-dimensional properties of molecules, have also been employed to analyze the structure-activity relationships of CDK inhibitors. rsc.orgnih.gov These models can provide detailed insights to guide the design of novel and more potent inhibitors. researchgate.net

The following table summarizes key aspects of various QSAR models developed for related compound classes.

| Compound Class | Predicted Activity/Property | Statistical Method | Key Descriptors Identified |

|---|---|---|---|

| Aniline Derivatives | Lipophilicity (logP) | MLR, PCR, PLSR | Barysz matrix (SEigZ), Hydrophilicity factor (Hy), MLOGP, van der Waals volume (vWV). nih.gov |

| Diaryl Urea Derivatives | B-RAF Inhibition | MLR, PLS-LS-SVM | Descriptors related to size, degree of branching, aromaticity, and polarizability. nih.gov |

| Antimicrobial Agents | Antibacterial Activity (pMIC) | Multiple Linear Regression (MLR) | cLogP (lipophilicity), number of hydrogen bond donors, polar surface area. researchgate.net |

| 2,4-Thiazolidinediones | α-glucosidase Inhibition | Multiple Linear Regression (MLR) | Molecular weight, Wiener index, Andrews affinity, polar surface area. researchgate.net |

ADMET Prediction (In Silico Screening for drug-likeness)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and minimize the likelihood of late-stage failures. ijpsjournal.com For derivatives of this compound, in silico tools are frequently employed to predict these properties, offering a rapid and cost-effective screening method. nih.govmdpi.com

Computational models are used to assess various physicochemical and pharmacokinetic parameters. These predictions are guided by established principles such as Lipinski's Rule of Five, which helps to evaluate the potential for oral bioavailability. ijpsjournal.comnih.gov Studies on structurally related thiazole compounds have shown that these derivatives generally exhibit good drug-like characteristics. For instance, analyses of various thiazole Schiff base derivatives indicate favorable molecular weight, a balanced number of hydrogen bond donors and acceptors, and appropriate lipophilicity (logP values), suggesting good potential for oral absorption and membrane permeability. nih.goviajpr.com

Key ADMET parameters predicted for various thiazole derivatives are often compiled to compare their drug-likeness. These parameters include Caco-2 cell permeability (for intestinal absorption), P-glycoprotein (P-gp) substrate potential (related to drug efflux), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which is crucial for metabolism. mdpi.com Toxicity predictions are also a key component of this screening, assessing potential hepatotoxicity, carcinogenicity, and other adverse effects. mdpi.com

Below is a representative data table summarizing the predicted ADMET properties for a series of hypothetical this compound derivatives based on findings for similar structures in the literature.

| Parameter | Predicted Value/Characteristic | Implication for Drug-likeness |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption predicted |

| Human Intestinal Absorption | >90% | High potential for absorption from the gut |

| P-gp Substrate | Non-substrate | Low probability of being actively pumped out of cells |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | Affects the free fraction of the drug available for action |

| Blood-Brain Barrier (BBB) Penetration | Variable (Low to High) | Potential for CNS activity depends on the specific derivative |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme |

| Excretion | ||

| Half-life (T1/2) | Moderate | Suggests a reasonable duration of action |

| Clearance (CL) | Low | Indicates a slower rate of removal from the body |

| Toxicity | ||

| Hepatotoxicity | Low Risk | Favorable safety profile regarding liver damage |

| AMES Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations |

This table is interactive and represents a summary of typical predictions for this class of compounds based on available literature for related structures.

Investigation of Biological Targets and Pathways

Identifying the specific molecular targets and the biological pathways modulated by this compound derivatives is essential for understanding their mechanism of action and therapeutic potential. nih.gov Research, including in vitro assays and in silico molecular docking, has implicated several key targets and pathways in the pharmacological effects of these compounds, particularly in the areas of oncology and infectious diseases.

In cancer research, derivatives of the core thiazole structure have been investigated for their ability to inhibit key enzymes involved in cell proliferation and survival. nih.gov One of the primary targets identified for similar heterocyclic compounds is the family of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase. ijpsjournal.com Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of EGFR, thereby inhibiting its activity and downstream signaling pathways that promote tumor growth. ijpsjournal.com

Another significant area of investigation is the inhibition of topoisomerases. nih.gov Topoisomerases I and II are crucial enzymes for managing DNA topology during replication and transcription, and their function is often elevated in rapidly dividing cancer cells. nih.gov Certain complex thiazole derivatives have demonstrated the ability to inhibit both topoisomerase I and II, leading to DNA damage and inducing apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies have confirmed that these effects can be associated with cell cycle arrest, typically at the S or G2/M phase, and the activation of apoptotic pathways involving caspases like caspase-3 and the modulation of pro-apoptotic proteins such as Bax. nih.gov

In the context of antimicrobial activity, these derivatives have been shown to target bacterial-specific enzymes and processes. nih.govmdpi.com For some thiazole-based compounds, a potential mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This dual-targeting capability is advantageous in overcoming antibiotic resistance. Furthermore, some Schiff base derivatives of thiazoles have been suggested to act via quorum sensing inhibition, disrupting bacterial communication and biofilm formation, which are critical for the pathogenicity of organisms like Pseudomonas aeruginosa. mdpi.com

The table below summarizes key biological targets that have been identified for derivatives containing the thiazole scaffold.

| Therapeutic Area | Biological Target | Pathway/Mechanism of Action | Potential Effect |

| Anticancer | EGFR Kinase | Inhibition of ATP binding, blocking downstream signaling | Anti-proliferative |

| Topoisomerase I/II | DNA strand break accumulation | Induction of Apoptosis, Cell Cycle Arrest | |

| Dihydrofolate Reductase (DHFR) | Inhibition of folic acid synthesis | Disruption of nucleotide synthesis | |

| Antimicrobial | DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication | Bactericidal/Bacteriostatic |

| Quorum Sensing Systems | Disruption of bacterial communication | Inhibition of biofilm formation | |

| LD-Carboxypeptidase | Inhibition of peptidoglycan synthesis | Disruption of bacterial cell wall integrity |

This interactive table outlines the primary molecular targets and mechanisms investigated for this class of compounds.

Applications As Precursors and Building Blocks in Material Science and Advanced Organic Synthesis

Role in the Synthesis of Conjugated Polymers and Optoelectronic Materials

The structure of 4-(5-bromothiazol-2-yl)aniline, which incorporates both an electron-donating aniline (B41778) group and a moderately electron-accepting bromothiazole unit, makes it an excellent candidate for the synthesis of donor-acceptor (D-A) type conjugated polymers. rsc.orgmdpi.com These polymers are of significant interest in the field of optoelectronics for applications in organic solar cells, light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs). rsc.org

The compound can be incorporated into polymer backbones through various cross-coupling reactions. The bromine atom on the thiazole (B1198619) ring provides a reactive site for palladium-catalyzed reactions such as Stille, Suzuki, and direct arylation polycondensation. rsc.org In these polymerization reactions, this compound can act as a monomer, copolymerizing with other aromatic building blocks. For instance, it can be coupled with monomers containing stannane (B1208499) (Stille coupling) or boronic acid/ester (Suzuki coupling) functionalities.

The resulting D-A polymers often exhibit desirable optoelectronic properties, such as low band gaps, which allow for the absorption of a broader range of the solar spectrum in photovoltaic devices. rsc.orgmdpi.com The intramolecular charge transfer between the donor (aniline derivative) and acceptor (thiazole derivative) units along the polymer chain is fundamental to these properties. By carefully selecting the comonomer to be polymerized with this compound, the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of the final polymer can be precisely tuned. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Method | Reactive Site Utilized | Typical Comonomer Functional Group | Resulting Polymer Type | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | C-Br on thiazole | Aryl boronic acid/ester | π-conjugated D-A polymer | Organic photovoltaics, OFETs |

| Stille Coupling | C-Br on thiazole | Organostannane (e.g., distannyl derivative) | π-conjugated D-A polymer | Electrochromic devices, OLEDs mdpi.com |

| Direct Arylation | C-Br on thiazole, C-H on aniline | C-H bond on another aromatic heterocycle | π-conjugated D-A polymer | Organic solar cells rsc.org |

| Buchwald-Hartwig Amination | N-H on aniline | Aryl halide | N-arylated polymer | Hole-transport materials |

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The molecular structure of this compound possesses several key features that enable its participation in supramolecular assembly and crystal engineering. These features include a hydrogen bond donor (the -NH₂ group), hydrogen bond acceptors (the nitrogen and sulfur atoms of the thiazole ring), and a halogen bond donor (the bromine atom). nih.govmdpi.com

The aniline group can form robust N-H···N or N-H···O hydrogen bonds, which are fundamental interactions in directing the self-assembly of molecules into well-ordered, crystalline structures. mdpi.comnih.gov In the solid state, these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net For instance, the amine protons can interact with the thiazole nitrogen of a neighboring molecule, creating defined supramolecular synthons.

Furthermore, the bromine atom can act as a halogen bond donor, forming C-Br···N or C-Br···S interactions. Halogen bonding is a highly directional and specific non-covalent interaction that has become a powerful tool in crystal engineering for the design of new solid-state materials. nih.gov The interplay between hydrogen bonding and halogen bonding can be used to create complex and predictable supramolecular architectures. nih.gov The ability to form these varied and directional non-covalent bonds makes this compound a promising building block for designing cocrystals and molecular salts with tailored solid-state properties. researchgate.net

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Donor Site | Acceptor Site | Potential Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Aniline (-NH₂) | Thiazole Nitrogen (N) | Dimer, Chain, Sheet |

| Hydrogen Bond | Aniline (-NH₂) | Thiazole Sulfur (S) | Chain, Network |

| Halogen Bond | Thiazole (-Br) | Thiazole Nitrogen (N) | Dimer, Chain |

| π-π Stacking | Phenyl ring, Thiazole ring | Phenyl ring, Thiazole ring | Columnar stacks |

Precursor for Advanced Heterocyclic Scaffolds and Drug-Like Molecules

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of a vast number of pharmaceuticals. mdpi.comfrontiersin.org Thiazole and aniline derivatives are recognized as important pharmacophores with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov this compound serves as an ideal scaffold or intermediate for the synthesis of more complex, drug-like molecules due to its two distinct reactive sites. sciencescholar.us

The bromine atom on the thiazole ring is a key functional group for introducing molecular diversity. It can be readily replaced or coupled with other fragments using transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki reaction with various arylboronic acids can be used to synthesize a library of 4-(5-arylthiazol-2-yl)aniline derivatives, allowing for the exploration of structure-activity relationships. mdpi.com

Simultaneously, the amino group on the phenyl ring can undergo a wide array of chemical transformations. It can be acylated to form amides, alkylated, or used as a handle to construct larger heterocyclic systems. For instance, the aniline can be reacted to form quinazolinones, pyrimidines, or other fused heterocyclic structures known for their biological significance. nih.govmdpi.com This dual reactivity allows for a modular approach to the synthesis of complex molecules, where different functionalities can be introduced at two separate points on the molecular scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery programs. nih.govmdpi.com

Table 3: Synthetic Transformations of this compound for Drug Discovery

| Reaction Type | Reactive Site | Reagent Example | Product Class | Potential Biological Activity |

|---|---|---|---|---|

| Suzuki Coupling | Thiazole C-Br | Arylboronic acid | 5-Aryl-2-phenylaminothiazoles | Anticancer, Kinase inhibitors mdpi.com |

| Amide Coupling | Aniline N-H | Carboxylic acid / Acyl chloride | N-Acyl derivatives | Anti-inflammatory, Antimicrobial nih.gov |

| Diazotization | Aniline N-H | NaNO₂, HCl | Diazo compounds for azo coupling | Dyes, Antibacterial agents mdpi.com |

| Cyclocondensation | Aniline N-H | α-haloketone, dicarbonyl | Fused heterocycles (e.g., quinolines) | Various therapeutic agents |

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current scientific literature primarily identifies 4-(5-Bromothiazol-2-YL)aniline as a valuable synthetic intermediate and a core building block in medicinal chemistry. Its true significance is realized in the numerous derivatives that have been synthesized and evaluated for a range of biological activities. The research landscape is characterized by the exploration of its structural motifs—the aniline (B41778) ring and the brominated thiazole (B1198619) core—to generate novel compounds with enhanced potency and selectivity.

The 2-aminothiazole (B372263) nucleus, a key component of this molecule, is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates. Research on analogous structures has demonstrated significant potential across several therapeutic areas. Derivatives have shown promise as:

Anticancer Agents: Many 2-aminothiazole derivatives have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation and survival.

Antimicrobial Agents: The thiazole ring is a structural component of several compounds with antibacterial and antifungal properties.

Antidiabetic Agents: Certain thiazole derivatives have been explored for their potential in managing diabetes, suggesting a broader metabolic role for this class of compounds.

While these activities are associated with the broader class of thiazoles, dedicated biological screening of the parent compound, this compound, is not widely documented. Therefore, the current landscape is less about the direct application of this compound and more about its foundational role in the synthesis of new chemical entities.

Challenges and Opportunities in this compound Research

The advancement of this compound from a chemical reagent to a clinical candidate faces several challenges and offers numerous opportunities.

Challenges: